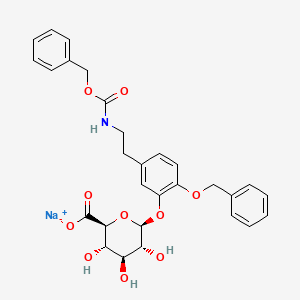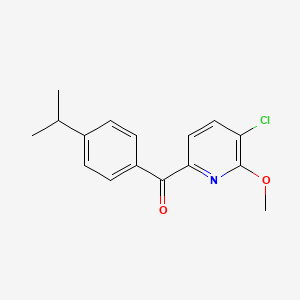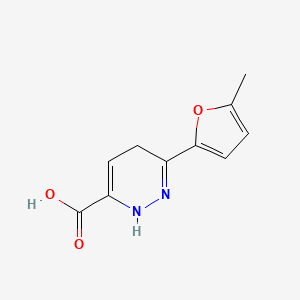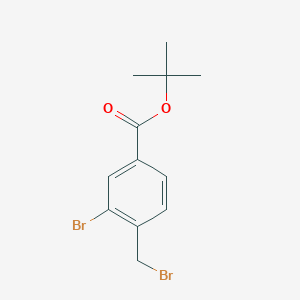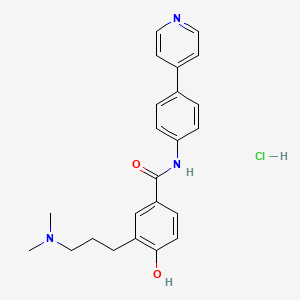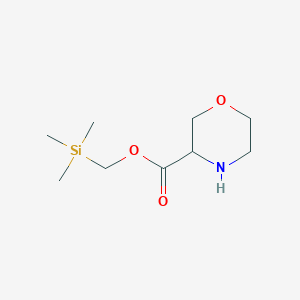
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both pyrazole and isoindole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole typically involves the reaction of 2,3-dihydro-1H-isoindole with 2-(1H-pyrazol-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce fully hydrogenated isoindole derivatives.
Aplicaciones Científicas De Investigación
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrazol-1-yl)ethanol: A precursor in the synthesis of 5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole.
2,3-dihydro-1H-isoindole: Another precursor used in the synthesis.
2-pyrazol-1-yl-thiazole derivatives: Compounds with similar pyrazole moieties and potential biological activities.
Uniqueness
This compound is unique due to its combination of pyrazole and isoindole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C13H15N3O/c1-4-15-16(5-1)6-7-17-13-3-2-11-9-14-10-12(11)8-13/h1-5,8,14H,6-7,9-10H2 |
Clave InChI |
PRZJFMRRZTYYPZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)C=C(C=C2)OCCN3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



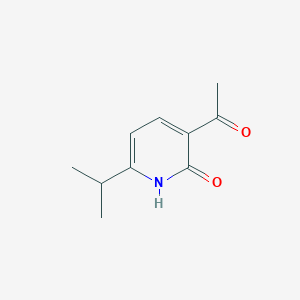

![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B13867346.png)
![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)
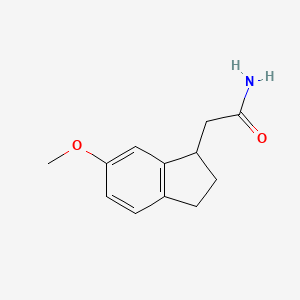
![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
